1-(2-naphthylsulfonyl)-4-(2-thienylmethyl)piperazine
Description
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,19-8-7-16-4-1-2-5-17(16)14-19)21-11-9-20(10-12-21)15-18-6-3-13-24-18/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSCUROHZOVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Naphthylsulfonyl)-4-(2-thienylmethyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperazine ring, a thienyl group, and a naphthylsulfonyl moiety. These functional groups contribute to its interactions with various biological targets.
The biological activity of 1-(2-naphthylsulfonyl)-4-(2-thienylmethyl)piperazine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The sulfonamide group is known for its role in modulating various biological pathways, including those involved in pain perception, inflammation, and neuroprotection.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 1-(2-naphthylsulfonyl)-4-(2-thienylmethyl)piperazine:
- Study on Analgesic Properties : In a comparative study, various piperazine derivatives were tested for analgesic activity using the D'Amour-Smith method. The most active compounds demonstrated effects significantly stronger than their predecessors, suggesting that structural modifications can enhance efficacy .
- Neuroprotective Effects : Research has indicated that certain piperazine derivatives exhibit neuroprotective properties by modulating glutamate receptors, which are critical in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Naphthylsulfonyl)-4-(2-thienylmethyl)piperazine | Piperazine ring, naphthyl sulfonamide | Analgesic, antidepressant |
| 1-Amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl) | Hydroxy and methoxy groups | Antimicrobial, anticancer |
| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines | Diphenylethyl moiety | Strong analgesic effects |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents. Key analogs and their properties are summarized below:
Key Observations :
Q & A
Q. What are the optimal synthetic routes for 1-(2-naphthylsulfonyl)-4-(2-thienylmethyl)piperazine?
The synthesis typically involves sequential sulfonylation and alkylation of the piperazine core. A common approach includes:
- Step 1: Reacting 2-naphthalenesulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated intermediate .
- Step 2: Introducing the 2-thienylmethyl group via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance yield in cross-coupling steps .
- Purification: Crystallization or column chromatography using silica gel (hexane:ethyl acetate gradients) ensures high purity (>95%) .
Example Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | RT | 70–85 |
| 2 | Pd(PPh₃)₄, CuI | THF | 60°C | 60–75 |
Q. How is the structural integrity of the compound verified?
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and thienyl groups) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 397.1) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for understanding reactivity .
Advanced Research Questions
Q. How do structural modifications influence the compound's biological activity?
Structure-activity relationship (SAR) studies focus on optimizing substituents:
- Sulfonyl Group: Electron-withdrawing groups (e.g., naphthyl) enhance receptor binding affinity by stabilizing charge interactions .
- Thienylmethyl Group: Bulkier substituents may improve selectivity for targets like serotonin receptors .
- Piperazine Core: Methylation of the piperazine nitrogen modulates solubility and blood-brain barrier penetration .
Example SAR Table
| Substituent Modification | Biological Activity (IC₅₀) | Target Receptor |
|---|---|---|
| 2-Naphthylsulfonyl | 12 nM (5-HT₂A) | Serotonin |
| 4-Fluorobenzyl | 45 nM (Dopamine D3) | Dopamine |
Q. How can molecular docking studies guide experimental design for this compound?
Computational methods predict binding modes and optimize lead compounds:
- Target Selection: Docking against crystal structures (e.g., PDB: 6WGT for 5-HT receptors) identifies key interactions (e.g., hydrogen bonds with Asp155) .
- Free Energy Calculations: MM/GBSA estimates binding energies (ΔG) to prioritize analogs .
- Dynamic Simulations: Molecular dynamics (50 ns) assess stability of ligand-receptor complexes .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions or compound purity:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values for kinase inhibition may stem from ATP concentration differences .
- Purity Analysis: HPLC-UV/ELSD detects impurities (>98% purity required for reliable data) .
- Metabolite Interference: LC-MS/MS screens for degradation products during long-term bioassays .
Methodological Best Practices
- Synthesis Scalability: Replace batch reactors with continuous flow systems to improve reproducibility and reduce side products .
- Toxicity Screening: Use zebrafish models for preliminary in vivo toxicity assessments (LC₅₀ > 100 µM recommended) .
- Data Reproducibility: Deposit raw spectral data in public repositories (e.g., ChemSpider) for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
